molecular formula C19H32N2O4 B6089262 1-(diethylamino)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol

1-(diethylamino)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol

Cat. No. B6089262
M. Wt: 352.5 g/mol
InChI Key: UZYWFHAEFYSJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diethylamino)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol, also known as L-755,507, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1990s and has since been used in scientific research to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

1-(diethylamino)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol works by selectively activating the β3-adrenergic receptor, which is found primarily in adipose tissue and is involved in the regulation of energy metabolism. By activating this receptor, this compound increases the breakdown of stored fat and promotes the release of energy, leading to increased energy expenditure and weight loss.
Biochemical and Physiological Effects
In addition to its effects on energy metabolism, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in muscle tissue, suggesting that it may be useful in the treatment of diabetes. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(diethylamino)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol in lab experiments is its selectivity for the β3-adrenergic receptor, which allows researchers to investigate the specific effects of activating this receptor. However, one limitation of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects in vivo.

Future Directions

There are several potential future directions for research involving 1-(diethylamino)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol. One area of interest is the development of new drugs based on its structure that may have improved pharmacokinetic properties and therapeutic efficacy. Another area of interest is the investigation of the potential use of this compound in the treatment of other conditions, such as inflammatory bowel disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on energy metabolism and other physiological processes.

Synthesis Methods

The synthesis of 1-(diethylamino)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol involves several steps, including the reaction of 2-methoxy-4-(4-morpholinylmethyl)phenol with diethylamine to form the intermediate 1-(diethylamino)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]propan-2-ol. This intermediate is then converted to this compound through a series of reactions involving the addition of various reagents.

Scientific Research Applications

1-(diethylamino)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol has been used in scientific research to investigate its potential therapeutic applications, particularly in the treatment of obesity, diabetes, and metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models, making it a promising candidate for the development of new drugs to treat these conditions.

properties

IUPAC Name

1-(diethylamino)-3-[2-methoxy-4-(morpholin-4-ylmethyl)phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O4/c1-4-20(5-2)14-17(22)15-25-18-7-6-16(12-19(18)23-3)13-21-8-10-24-11-9-21/h6-7,12,17,22H,4-5,8-11,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYWFHAEFYSJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=C(C=C(C=C1)CN2CCOCC2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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